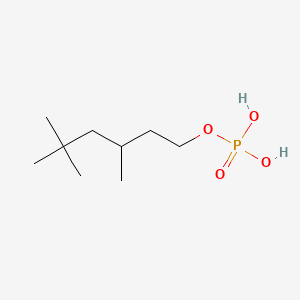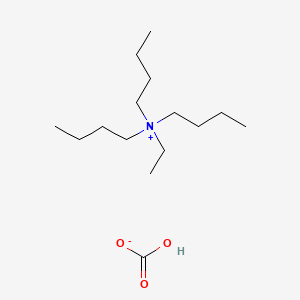
Tributylethylammonium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylethylammonium hydrogen carbonate is a quaternary ammonium salt with the molecular formula C15H33NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylethylammonium hydrogen carbonate can be synthesized by reacting tributylamine with ethyl bromide in the presence of a base, followed by carbonation with carbon dioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tributylamine and ethyl bromide are mixed with a base catalyst. The mixture is then subjected to carbonation using carbon dioxide under high pressure. This method ensures efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions
Tributylethylammonium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces simpler amines and hydrocarbons.
Substitution: Produces substituted ammonium salts.
Scientific Research Applications
Tributylethylammonium hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tributylethylammonium hydrogen carbonate involves its ability to act as a buffer and stabilize pH levels in various systems. It interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium bicarbonate
- Tetrabutylammonium hydrogen carbonate
- Trimethylammonium hydrogen carbonate
Uniqueness
Tributylethylammonium hydrogen carbonate stands out due to its specific combination of butyl and ethyl groups, which confer unique solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
94277-46-0 |
|---|---|
Molecular Formula |
C15H33NO3 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
hydrogen carbonate;tributyl(ethyl)azanium |
InChI |
InChI=1S/C14H32N.CH2O3/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;2-1(3)4/h5-14H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
VFJJWBQTWHPOHT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CCCC.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



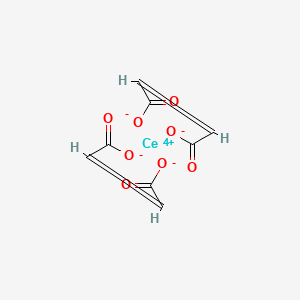
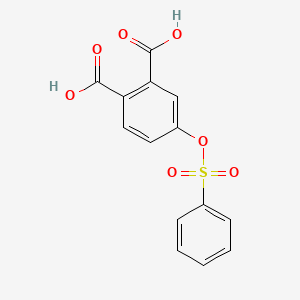

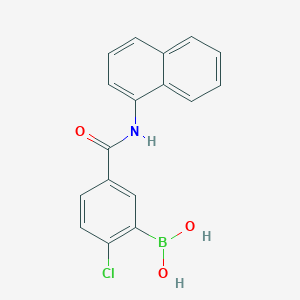
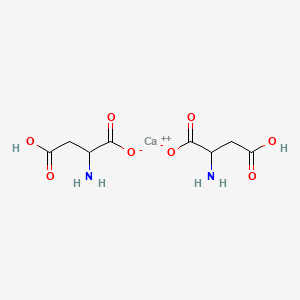
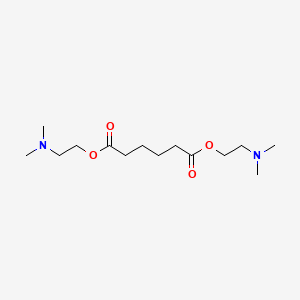
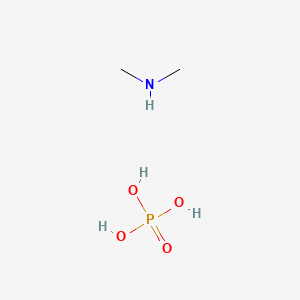

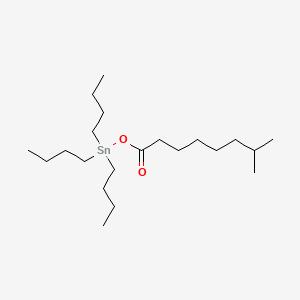
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
